An In-Depth Technical Guide to 3-acetyl-L-tyrosine: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 3-acetyl-L-tyrosine: Structure, Properties, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-acetyl-L-tyrosine is a synthetically derived amino acid, a modification of the endogenous L-tyrosine. While not a compound of direct therapeutic action, it holds significant value as a strategic intermediate in medicinal chemistry, particularly in the synthesis of L-DOPA (Levodopa) derivatives. The introduction of an acetyl group at the C3 position of the phenyl ring fundamentally alters the molecule's electronic properties and provides a chemical handle for subsequent transformations. This guide offers a comprehensive analysis of the chemical structure, physicochemical properties, and synthetic applications of 3-acetyl-L-tyrosine, providing a critical resource for professionals engaged in pharmaceutical research and development.
Chemical Structure and Molecular Identity
3-acetyl-L-tyrosine is structurally defined as an L-tyrosine molecule with an acetyl group (–COCH₃) substituted onto the third carbon of the phenolic ring. This substitution is ortho to the hydroxyl group. The core structure retains the chiral center of the parent L-tyrosine, preserving the (S)-configuration at the α-carbon.
The precise placement of the acetyl group is critical. It activates the ring towards certain reactions while also serving as a precursor to a hydroxyl group through reactions like the Baeyer-Villiger oxidation. This strategic placement is key to its utility in multi-step organic synthesis.
Figure 1: 2D Chemical Structure of 3-acetyl-L-tyrosine.
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are crucial. Note that this compound is often supplied and referenced as its hydrochloride salt.
| Identifier | Value (for Free Acid) | Reference |
| IUPAC Name | (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid | [1][2] |
| CAS Number | 32483-30-0, 73245-90-6 | [1][3][4] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][4][5] |
| SMILES | CC(=O)C1=C(C=CC(=C1)CN)O | [1] |
| InChI | InChI=1S/C11H13NO4/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16/h2-4,9,14H,5,12H2,1H3,(H,15,16)/t9-/m0/s1 | [1][2] |
| Synonyms | L-Tyrosine, 3-acetyl | [1] |
Physicochemical and Computed Properties
The physicochemical properties of 3-acetyl-L-tyrosine dictate its behavior in solution, its reactivity, and its suitability for various experimental conditions. The data presented below is for the free acid form unless otherwise specified.
| Property | Value | Reference |
| Molecular Weight | 223.22 g/mol | [1] |
| Appearance | Solid (form not specified) | |
| Melting Point | 199-205°C (decomposes) (for Hydrochloride Salt) | [6] |
| Solubility | Slightly soluble in methanol and water (for Hydrochloride Salt) | [6] |
| XLogP3 (Computed) | -2.1 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Synthesis and Role as a Synthetic Intermediate
3-acetyl-L-tyrosine is not a naturally occurring compound; it is produced synthetically from L-tyrosine. Its primary value lies in its role as a key intermediate for the synthesis of more complex molecules, most notably selectively protected L-Dopa derivatives.[7] L-Dopa is the gold-standard treatment for Parkinson's disease, and its synthesis requires careful management of the two hydroxyl groups on its catechol ring.
Synthetic Rationale
The synthesis of L-Dopa derivatives often requires one of the two hydroxyl groups to be protected while the other is left free for further reaction. Direct, selective protection of L-Dopa is challenging. An alternative strategy involves starting with L-tyrosine, which has only one hydroxyl group, modifying the ring, and then introducing the second hydroxyl group in a controlled manner.
3-acetyl-L-tyrosine is a pivotal intermediate in this strategy. The synthesis involves an electrophilic aromatic substitution (specifically, a Friedel-Crafts acylation) on the L-tyrosine ring to install the acetyl group at the C3 position. This acetyl group can then be converted into a hydroxyl group via a Baeyer-Villiger oxidation, yielding the desired L-Dopa catechol structure.[7] This multi-step process offers superior control over the final product's regiochemistry.
Figure 2: Synthetic pathway from L-Tyrosine to L-DOPA via 3-acetyl-L-tyrosine.
Experimental Protocol: Baeyer-Villiger Oxidation
While the specific protocol for the synthesis of 3-acetyl-L-tyrosine is proprietary to various manufacturers, its subsequent conversion is well-documented in academic literature. The Baeyer-Villiger oxidation of 3-acetyl-L-tyrosine hydrochloride has been shown to be an effective method for producing L-Dopa.[7]
Conceptual Steps:
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Dissolution: 3-acetyl-L-tyrosine hydrochloride is dissolved in a suitable acidic medium.
-
Oxidation: A peroxy acid (e.g., peracetic acid or meta-chloroperoxybenzoic acid, m-CPBA) is introduced to the solution. The peroxy acid attacks the carbonyl carbon of the acetyl group.
-
Rearrangement: A concerted rearrangement occurs where the phenyl ring migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. This forms an ester intermediate.
-
Hydrolysis: The resulting ester is hydrolyzed under the reaction conditions (or with a subsequent workup step) to yield the final catechol structure of L-Dopa and acetic acid as a byproduct.
This method is notable for its high yield (approximately 75%) and for providing a direct route to the L-Dopa backbone from a readily accessible tyrosine derivative.[7]
Spectroscopic and Analytical Characterization
The definitive identification and purity assessment of 3-acetyl-L-tyrosine rely on a combination of spectroscopic techniques. While raw spectral data is beyond the scope of this guide, reference spectra are available in public databases such as PubChem.[1] Key analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the presence and connectivity of the acetyl group, the aromatic protons, and the amino acid backbone.
-
Infrared (IR) Spectroscopy: IR analysis identifies characteristic functional groups, including the hydroxyl (–OH), amine (–NH₂), carboxylic acid (–COOH), and ketone (C=O) stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition (C₁₁H₁₃NO₄).[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound, often used to qualify it as a reference material.[2]
Applications in Drug Development and Research
The primary application of 3-acetyl-L-tyrosine is as a pharmaceutical intermediate and impurity reference standard .[2][8]
-
Intermediate for L-Dopa Synthesis: As detailed above, its most significant role is in the efficient and regioselective synthesis of L-Dopa and its derivatives.[7] This pathway is of high interest to pharmaceutical manufacturers producing anti-Parkinsonian agents.
-
Starting Material for Research Chemicals: The unique substitution pattern makes it a versatile starting material for synthesizing a variety of substituted phenylalanine analogues for drug discovery research.[9]
-
Reference Standard: In the quality control of Levodopa (L-Dopa) production, 3-acetyl-L-tyrosine serves as a qualified impurity reference standard to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.[2]
Conclusion
3-acetyl-L-tyrosine represents a classic example of strategic molecular design in organic synthesis. By modifying a common amino acid, a highly valuable intermediate is created that elegantly solves a significant regiochemical challenge in the synthesis of L-Dopa. Its chemical properties are defined by the interplay of the amino acid backbone with the acetylated phenolic ring. For researchers and professionals in drug development, a thorough understanding of 3-acetyl-L-tyrosine's structure, reactivity, and synthetic context is essential for leveraging its potential in the production of neurologically active pharmaceuticals and other novel chemical entities.
References
-
PubChem. 3-Acetyl-L-tyrosine | C11H13NO4 | CID 155971. [Link]
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PubChem. 3-Acetyl-L-tyrosine Hydrochloride | C11H14ClNO4 | CID 13919748. [Link]
-
Pharmaffiliates. 3-Acetyl-L-tyrosine Hydrochloride | CAS No : 32404-28-7. [Link]
-
PubChem. 3-Nitro-N-acetyl-L-tyrosine | C11H12N2O6 | CID 23279776. [Link]
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PubChem. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310. [Link]
-
Wikipedia. N-Acetyl-L-tyrosine. [Link]
-
UCLA Chemistry and Biochemistry. Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. [Link]
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